(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

Catalog No.
S003254
CAS No.
157654-67-6
M.F
C21H22ClNO
M. Wt
339.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperi...

CAS Number

157654-67-6

Product Name

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

IUPAC Name

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

Molecular Formula

C21H22ClNO

Molecular Weight

339.9 g/mol

InChI

InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11+,20-12+;

InChI Key

ZOKZLTXPTLIWOJ-BYCVLTJGSA-N

SMILES

CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl

Synonyms

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

Canonical SMILES

CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2.Cl

Description

The exact mass of the compound NSC 632839 hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632839. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inhibition of Ubiquitin Isopeptidases

Studies have shown that NSC 632839 inhibits the activity of various USP enzymes, including USP2, USP7, and SENP2 []. This inhibition leads to the accumulation of ubiquitinated proteins, which can be targeted for degradation by the proteasome.

Here's a specific example: NSC 632839 was observed to inhibit the USP2- and USP7-mediated cleavage of ubiquitin-PLA2 (Ub-PLA2) in cell-free assays []. This indicates that NSC 632839 directly targets these USPs and prevents them from removing ubiquitin tags from proteins like Ub-PLA2, ultimately promoting their degradation.

Induction of Apoptosis

NSC 632839 has been shown to induce apoptosis (programmed cell death) in cancer cells []. This effect is believed to be mediated through a Bcl-2-dependent and apoptosome-independent pathway of caspase activation. Studies have reported IC50 values (concentration required for 50% inhibition) of 15.65 μM and 16.23 μM for NSC 632839-induced apoptosis in E1A and E1A/C9DN cells, respectively [].

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one hydrochloride is a synthetic compound characterized by its complex molecular structure, which includes a piperidinone core substituted with two 4-methylphenyl groups. Its chemical formula is C21H22ClNOC_{21}H_{22}ClNO with a molecular weight of approximately 339.86 g/mol. The compound is recognized for its potential biological activities, particularly in the fields of oncology and inflammation research.

NSC 632839 hydrochloride inhibits DUBs, enzymes that remove ubiquitin tags from proteins. Ubiquitin is a small protein molecule attached to other proteins, targeting them for degradation or other regulatory processes. By inhibiting DUBs, NSC 632839 disrupts the normal regulation of protein stability and function []. Studies suggest it may induce cell death (apoptosis) through specific pathways but is less potent than other related compounds [, ].

The synthesis of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one hydrochloride typically involves a Claisen-Schmidt condensation reaction. This process includes the reaction of 4-piperidone with 4-methylbenzaldehyde in the presence of an acid catalyst, usually acetic acid, followed by the introduction of hydrogen chloride gas to form the hydrochloride salt. The reaction can be monitored using thin-layer chromatography to ensure completion and purity of the product .

Research indicates that (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one hydrochloride exhibits significant antitumor and anti-inflammatory properties. The compound has shown selective cytotoxicity towards tumor cells by interacting with thiol groups and nucleic acids, which may contribute to its anticancer effects. Additionally, it has been studied for its potential to inhibit various enzymes involved in inflammatory processes .

The synthesis typically follows these steps:

  • Preparation of Reactants: Dissolve 4-piperidone and 4-methylbenzaldehyde in acetic acid.
  • Condensation Reaction: Introduce dry hydrogen chloride gas while stirring the mixture at room temperature for several hours.
  • Isolation of Product: After the reaction, filter the precipitate and dissolve it in water. Adjust the pH to neutral using sodium hydroxide.
  • Recrystallization: Purify the product through recrystallization from methanol or dichloromethane .

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new antitumor agents.
  • Research: In studies focusing on inflammation and cancer biology due to its inhibitory effects on specific enzymes involved in these pathways.

Interaction studies have revealed that this compound can inhibit ubiquitin isopeptidases, which are crucial in regulating protein degradation pathways within cells. The compound exhibits varying inhibitory potency against different isopeptidases, such as USP2 and USP7, making it a valuable tool for studying proteasomal pathways and their implications in cancer .

Several compounds share structural similarities with (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one hydrochloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
NSC-632839C21H22ClN ONonselective inhibitor of ubiquitin isopeptidases
4-Piperidinone, 3,5-bis[(4-methylphenyl)methylene]C21H21NOLacks hydrochloride salt; similar piperidinone core
(3E,5E)-3,5-bis(4-fluorobenzylidene)piperidin-4-oneC21H20ClFNOContains fluorine substituents; potential for different biological activity

The uniqueness of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one hydrochloride lies in its specific substitution pattern and biological profile that distinguishes it from other similar compounds. Its dual functionality as an antitumor and anti-inflammatory agent positions it as a promising candidate for further pharmacological exploration .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

339.1389920 g/mol

Monoisotopic Mass

339.1389920 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 09-12-2023
[1]. Nicholson B, et al. Characterization of ubiquitin and ubiquitin-like-protein isopeptidase activities. Protein Sci. 2008 Jun;17(6):1035-43.

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